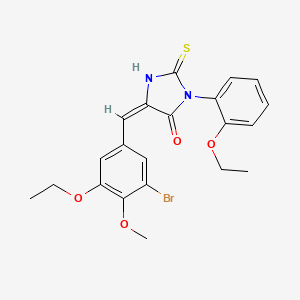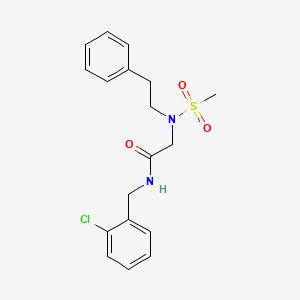![molecular formula C14H18Cl2N2O4S B4711717 ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4711717.png)
ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate
描述
Ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate, also known as DBCO-PEG4-EPPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of piperazinecarboxylic acid and is commonly used in biochemical and physiological studies.
作用机制
The mechanism of action of ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylatePT involves the formation of a covalent bond between the DBCO group and the azide group of the biomolecule it is conjugated to. This covalent bond is stable and irreversible, which allows for the specific labeling and detection of the biomolecule. The formation of this covalent bond is known as the copper-free click reaction and has become a popular method for bioconjugation in recent years.
Biochemical and Physiological Effects
ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylatePT has been shown to have minimal biochemical and physiological effects on biological systems. This makes it an ideal compound for use in scientific research as it does not interfere with the biological processes being studied. However, it is important to note that the effects of ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylatePT may vary depending on the specific biological system being studied.
实验室实验的优点和局限性
One of the main advantages of ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylatePT is its ease of use in bioconjugation experiments. The copper-free click reaction is a simple and efficient method for the specific labeling and detection of biomolecules. Additionally, ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylatePT has minimal biochemical and physiological effects on biological systems, which allows for accurate and reliable scientific research.
However, there are also limitations to the use of ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylatePT in lab experiments. One limitation is the relatively high cost of the compound, which may limit its use in some research settings. Additionally, the formation of the covalent bond between ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylatePT and the biomolecule may not be completely specific, which may result in some non-specific labeling.
未来方向
There are several future directions for the use of ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylatePT in scientific research. One direction is the development of new and improved bioconjugation methods using ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylatePT. Another direction is the use of ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylatePT in the development of new diagnostic and therapeutic agents. Additionally, the use of ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylatePT in the study of protein-protein interactions and other biological processes is an area of future research. Overall, the unique properties of ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylatePT make it a promising compound for use in a wide range of scientific research applications.
科学研究应用
Ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylatePT has a wide range of applications in scientific research. One of the most common applications of this compound is in the field of bioconjugation. ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylatePT can be easily conjugated to biomolecules such as proteins, peptides, and nucleic acids, which allows for the specific labeling and detection of these biomolecules in biological systems. This has significant implications in the fields of drug discovery and diagnostics.
属性
IUPAC Name |
ethyl 4-[(3,4-dichlorophenyl)methylsulfonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O4S/c1-2-22-14(19)17-5-7-18(8-6-17)23(20,21)10-11-3-4-12(15)13(16)9-11/h3-4,9H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFZFVGZYNTGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



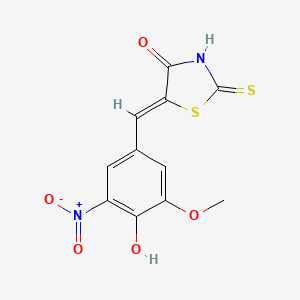
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4711643.png)
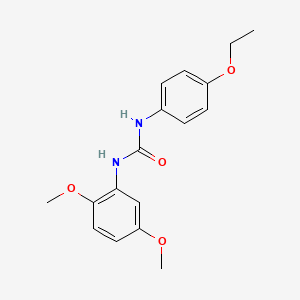

![methyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4711667.png)
![5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B4711684.png)
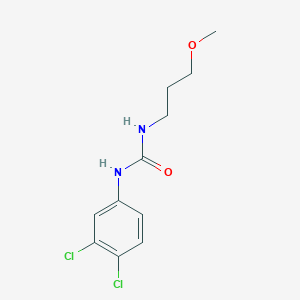
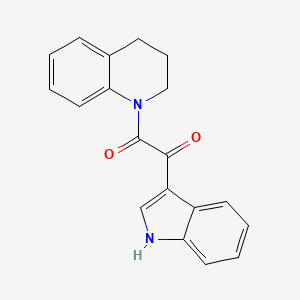


![1-[4-(benzyloxy)phenyl]-4-[(2-chlorophenyl)acetyl]piperazine](/img/structure/B4711715.png)
![N-(4-ethoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4711723.png)
